Deltorphin

Vue d'ensemble

Description

On la trouve dans la peau de certaines grenouilles d'Amérique du Sud, en particulier celles du genre Phyllomedusa, comme Phyllomedusa bicolor et Phyllomedusa sauvagei . La deltorphine est connue pour sa forte affinité et sa sélectivité pour le récepteur δ-opioïde, ce qui en fait l'un des peptides opioïdes naturels les plus puissants .

Mécanisme D'action

Target of Action

Deltorphin is a naturally occurring opioid heptapeptide that has a high affinity and selectivity for the delta-opioid receptor (DOR) . This receptor is localized in cardiomyocytes . The activation of DOR increases the cardiac tolerance to reperfusion .

Mode of Action

This compound acts as a very potent and highly specific agonist of the δ-opioid receptor . It interacts with its targets, leading to significant changes. The infarct-limiting effect of this compound II is associated with the activation of PI3K and ERK1/2 .

Biochemical Pathways

The activation of a peripheral δ2-opioid receptor (δ2-OR) increases the cardiac tolerance to reperfusion . The infarct-limiting effect of this compound II is associated with the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG .

Pharmacokinetics

Deltorphins have an unusually high blood–brain barrier penetration rate . This property significantly impacts their bioavailability and effectiveness in the body.

Result of Action

The activation of DOR by this compound leads to an increase in NMDA peak current amplitude . This effect occurs within 36 minutes of this compound perfusion and persists throughout its washout . The activation of DOR also inhibits nociceptors .

Action Environment

This compound is endogenous to frogs of the genus Phyllomedusa, where it is produced in their skin . The environment can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Deltorphin plays a significant role in biochemical reactions by acting as a highly specific agonist for the δ-opioid receptor . This interaction is crucial for its function as an analgesic. The δ-opioid receptor is a G protein-coupled receptor that, upon activation by this compound, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of calcium channels and the activation of potassium channels . This compound’s interaction with the δ-opioid receptor also involves the binding of the peptide to the receptor’s active site, which induces a conformational change that activates the receptor .

Cellular Effects

This compound exerts several effects on various cell types and cellular processes. In neurons, this compound binding to the δ-opioid receptor leads to the inhibition of neurotransmitter release, which contributes to its analgesic properties . This inhibition is mediated through the modulation of ion channels and the reduction of intracellular calcium levels . Additionally, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can affect gene expression and cellular metabolism . The activation of the δ-opioid receptor by this compound also leads to the phosphorylation of various proteins involved in cell signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the δ-opioid receptor, which triggers a cascade of intracellular events . Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G proteins . These G proteins then inhibit adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing protein kinase A (PKA) activity . This results in the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRK) . Additionally, this compound’s activation of the δ-opioid receptor can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which influences gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under physiological conditions, but it can be degraded by proteolytic enzymes over time . Long-term studies have shown that this compound can maintain its analgesic effects for extended periods, although its efficacy may decrease due to receptor desensitization and downregulation . In vitro studies have demonstrated that this compound can induce sustained activation of the δ-opioid receptor, leading to prolonged analgesic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound produces significant analgesic effects without causing severe side effects . At higher doses, this compound can induce adverse effects such as respiratory depression and sedation . Studies have shown that there is a threshold dose above which the analgesic effects of this compound plateau, and further increases in dosage do not enhance its efficacy . Additionally, chronic administration of high doses of this compound can lead to tolerance and dependence .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the δ-opioid receptor . Upon binding to the receptor, this compound activates various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of the ERK pathway . These pathways influence metabolic flux and the levels of various metabolites within the cell . Additionally, this compound can be metabolized by proteolytic enzymes, leading to the generation of inactive peptide fragments .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It has an unusually high blood-brain barrier penetration rate, which allows it to exert its effects on the central nervous system . The transport of this compound across the blood-brain barrier is facilitated by specific transporters, such as organic anion-transporting polypeptides (OATP/Oatp) isoforms . Once inside the brain, this compound can bind to δ-opioid receptors located on neurons, leading to its analgesic effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell surface, where it interacts with the δ-opioid receptor . Studies using fluorescently tagged this compound have shown that the peptide is predominantly localized at the plasma membrane of neurons . This localization is crucial for its function, as it allows this compound to efficiently bind to and activate the δ-opioid receptor . Additionally, this compound can be internalized into the cell through receptor-mediated endocytosis, which can influence its activity and function .

Méthodes De Préparation

La deltorphine peut être isolée de la peau des grenouilles appartenant au genre Phyllomedusa. Le processus consiste à hacher des peaux de grenouilles fraîches et à les extraire avec du méthanol pendant une semaine à température ambiante . L'extrait liquide est ensuite soumis à diverses étapes de purification pour isoler la deltorphine. Les voies de synthèse de la deltorphine impliquent la synthèse peptidique en phase solide, où le peptide est assemblé étape par étape sur un support solide

Analyse Des Réactions Chimiques

La deltorphine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la deltorphine peut conduire à la formation de ponts disulfure, tandis que la réduction peut rompre ces ponts .

Applications de la recherche scientifique

La deltorphine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle est utilisée pour étudier les relations structure-activité des peptides opioïdes . En biologie, la deltorphine est utilisée pour étudier le rôle des récepteurs δ-opioïdes dans divers processus physiologiques . En médecine, la deltorphine a été étudiée pour son utilisation potentielle dans la gestion de la douleur et comme agent cardioprotecteur lors de lésions de reperfusion . Sa forte affinité et sa sélectivité pour le récepteur δ-opioïde en font un outil précieux pour comprendre le fonctionnement des récepteurs opioïdes et développer de nouveaux agents thérapeutiques .

Mécanisme d'action

La deltorphine exerce ses effets en agissant comme un agoniste hautement spécifique du récepteur δ-opioïde . Lorsqu'elle se lie au récepteur δ-opioïde, la deltorphine active diverses voies de signalisation intracellulaires, notamment celles impliquant la protéine kinase C, la kinase extracellulaire régulée par le signal, et la phosphatidylinositol-3-kinase . Ces voies conduisent à la modulation des canaux ioniques, tels que les canaux potassiques sensibles à l'ATP, et à l'inhibition de la libération de neurotransmetteurs, ce qui entraîne des effets analgésiques et cardioprotecteurs .

Applications De Recherche Scientifique

Deltorphin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structure-activity relationships of opioid peptides . In biology, this compound is used to investigate the role of δ-opioid receptors in various physiological processes . In medicine, this compound has been studied for its potential use in pain management and as a cardioprotective agent during reperfusion injury . Its high affinity and selectivity for the δ-opioid receptor make it a valuable tool for understanding opioid receptor function and developing new therapeutic agents .

Comparaison Avec Des Composés Similaires

La deltorphine est similaire à d'autres peptides opioïdes, tels que la dermorphine et la [D-Ala2]deltorphine I et II . La dermorphine, comme la deltorphine, se trouve dans la peau des grenouilles Phyllomedusa et a une forte affinité pour le récepteur μ-opioïde . [D-Ala2]deltorphine I et II sont des analogues synthétiques de la deltorphine qui ont été modifiés pour améliorer leur stabilité et leur perméabilité à la barrière hémato-encéphalique . Ce qui distingue la deltorphine, c'est sa sélectivité et sa puissance exceptionnelles pour le récepteur δ-opioïde, ce qui en fait un composé unique et précieux pour la recherche .

Propriétés

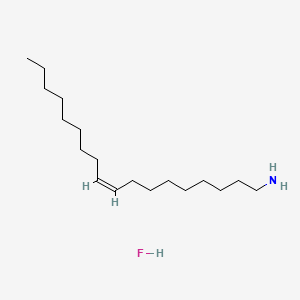

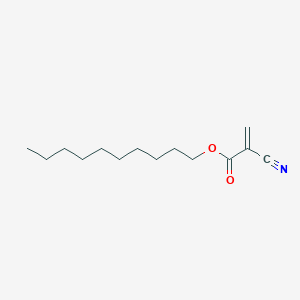

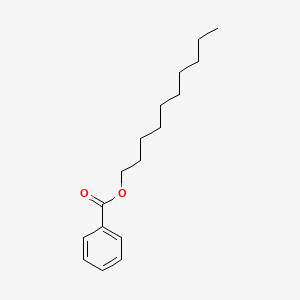

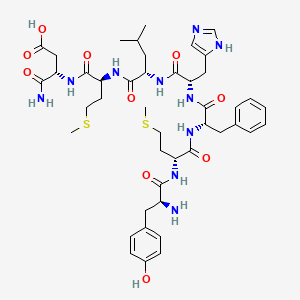

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSURCCZOBVHJJ-NWOHMYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N10O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152630 | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119975-64-3 | |

| Record name | Deltorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Deltorphins primarily target δ-opioid receptors (DOR) in the central nervous system. [, ]

A: Upon binding to DORs, deltorphins activate G protein-coupled signaling pathways, primarily those involving Gαi/o proteins. [, , ] This activation leads to downstream effects like the inhibition of cAMP formation, inhibition of calcium entry through voltage-sensitive calcium channels, and stimulation of outward potassium conductance. []

A: Deltorphin binding to DORs, particularly in the brain and spinal cord, mediates antinociception, which is the reduction in the perception of pain. [, , , ]

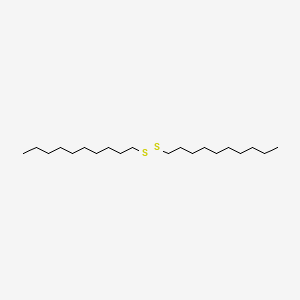

A: Deltorphins are linear heptapeptides sharing a common N-terminal tripeptide sequence: H-Tyr-D-Xaa-Phe, where Xaa is typically D-alanine or D-methionine. This sequence is crucial for their interaction with opioid receptors. [, ] Differences in the C-terminal region contribute to their selectivity for DORs. [, ]

A: Two-dimensional NMR studies, including H-1-(HCOSY)-H-1 and NOESY experiments, have been performed on this compound II and its L-Ala(2) analog in DMSO-d6 solutions to elucidate their conformational preferences. [] These studies provide insights into the structural features important for receptor interactions.

A: The presence of a D-amino acid, usually D-alanine, in the second position is crucial for the biological stability of deltorphins. This modification increases their resistance to enzymatic degradation compared to their L-amino acid counterparts. [, ]

A: Modifications to the C-terminal tetrapeptide region, particularly the anionic group and hydrophobic residues, significantly influence the delta affinity and selectivity of deltorphins. []

A: The C-terminal amide group enhances resistance to carboxypeptidase degradation, further contributing to their stability in biological fluids. [, ]

A: Substituting the N-terminal tyrosine with constrained derivatives like β-methyl-2',6'-dimethyltyrosine (TMT) can alter the antinociceptive potency and opioid receptor subtype selectivity of this compound analogs. []

A: The presence of a D-amino acid in the second position and a C-terminal amide group makes deltorphins more resistant to enzymatic degradation in biological fluids compared to endogenous mammalian opioid peptides. [, , , ]

A: Modifications to the N-terminal sequence, particularly the addition of basic amino acids like arginine, and alterations to amino acids in positions 4 and 5 have been investigated to enhance blood-brain barrier permeability without significantly affecting their molecular weight or lipophilicity. []

A: While deltorphins exhibit a surprisingly high blood-brain barrier penetration rate in in vivo studies, they do not demonstrate a high permeability coefficient in in vitro experiments using bovine brain microvessel endothelium cultures. []

A: Deltorphins appear to be transported across the blood-brain barrier via a saturable, non-concentrative permeation system in brain microvessels, distinct from systems transporting neutral amino acids or enkephalins. [] This system is sensitive to sodium ion concentration and is inhibited by naloxone but not by other opioid peptides or selective antagonists. []

A: The tail-flick test in mice is a common method to assess the antinociceptive properties of this compound analogs like [D-Ala2]this compound II after intracerebroventricular administration. [, ]

A: While this compound II primarily acts on delta-opioid receptors, studies in mu-opioid receptor-deficient mice suggest that mu-opioid receptors are not essential for its antinociceptive effects. []

A: While repeated administration of this compound II leads to tolerance, chronic morphine exposure can result in sensitization to the behavioral activating effects of this compound II, suggesting complex interactions between mu and delta opioid receptor systems. []

A: Studies using [D-Pen2,D-Pen5]enkephalin (DPDPE) and [D-Ala2]this compound II, both selective δ agonists, and the μ agonist DAMGO showed no cross-tolerance, suggesting different mechanisms of action and potential for distinct therapeutic applications. []

A: Tolerance to the antinociceptive effects of this compound II appears to involve protein kinase C (PKC)-mediated phosphorylation and subsequent downregulation of δ-opioid receptors in the spinal cord. []

A: Studies in mu-opioid receptor-deficient mice indicate that this compound II does not produce rewarding effects or physical dependence, unlike morphine. [] This suggests that mu-opioid receptors, rather than delta-opioid receptors, play a critical role in the development of opioid addiction and withdrawal.

A: Preloading brain microvessels with L-glutamine transiently enhances this compound uptake, suggesting a potential strategy for improving this compound delivery to the brain. []

A: Radiolabeled this compound analogs, such as [125I][D-Ala2]this compound-I, enable the visualization and quantification of δ-opioid receptor distribution in the brain using autoradiography. [, ]

A: The discovery of deltorphins has significantly advanced our understanding of δ-opioid receptor pharmacology and their potential role in pain management. [] Their unique properties compared to traditional opioid agonists, such as lack of dependence and potential for targeted delivery, make them promising candidates for developing novel analgesics with improved safety and efficacy profiles. Further research is crucial to fully unlock their therapeutic potential and translate these findings into clinical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.